molecular formula C10H11BrO3 B13532874 4-Bromo-alpha-methoxybenzenepropanoic acid

4-Bromo-alpha-methoxybenzenepropanoic acid

Cat. No.: B13532874
M. Wt: 259.10 g/mol
InChI Key: IFDGWHIQLKFBNU-UHFFFAOYSA-N
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Description

4-Bromo-alpha-methoxybenzenepropanoic acid is a heterocyclic organic compound with the molecular formula C10H11BrO3. It is primarily used in experimental and research settings . This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoic acid moiety attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-methoxybenzenepropanoic acid typically involves the bromination of a carboxylic acid. One common method is the Hell–Volhard–Zelinsky halogenation, which uses bromine and phosphorus tribromide (PBr3) to brominate the alpha position of a carboxylic acid . The reaction conditions generally include:

    Reagents: Bromine (Br2) and phosphorus tribromide (PBr3).

    Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the alpha-bromo carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-methoxybenzenepropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-Bromo-alpha-methoxybenzenepropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-methoxybenzenepropanoic acid involves its reactivity at the alpha-bromo position. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methoxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13)

InChI Key

IFDGWHIQLKFBNU-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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